molecular formula C17H12O4 B11096511 Benzyl 2-oxo-2H-chromene-3-carboxylate CAS No. 324065-51-2

Benzyl 2-oxo-2H-chromene-3-carboxylate

Cat. No.: B11096511
CAS No.: 324065-51-2
M. Wt: 280.27 g/mol
InChI Key: TWXSEJRQEDMZKQ-UHFFFAOYSA-N
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Description

ethyl 2-oxo-2H-chromene-3-carboxylate , is a chemical compound with the molecular formula C23H16N2O5. It belongs to the class of coumarin derivatives and exhibits interesting biological and synthetic properties .

Preparation Methods

Synthetic Routes::

    Ethyl Ester Formation: The compound can be synthesized by esterification of 2-oxo-2H-chromene-3-carboxylic acid with benzyl alcohol using acid-catalyzed conditions.

    Amide Formation: Another approach involves the reaction of 2-oxo-2H-chromene-3-carboxylic acid with benzylamine, yielding the corresponding amide.

    Succinimidyl Ester Formation: Ethyl 2-oxo-2H-chromene-3-carboxylate can be converted into its succinimidyl ester derivative, which is useful for bioconjugation and labeling applications.

Industrial Production:: While industrial-scale production methods specifically for this compound are limited, it is often synthesized in research laboratories for various applications.

Chemical Reactions Analysis

Benzyl 2-oxo-2H-chromene-3-carboxylate undergoes several reactions:

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: Reduction of the carbonyl group leads to the formation of the corresponding alcohol.

    Amidation: Reaction with amines forms amides, such as the benzyl-(3-nitrophenyl)-amide derivative.

    Substitution: The benzyl group can be substituted with other functional groups.

Common reagents include acids (e.g., HCl, H2SO4), bases (e.g., NaOH, KOH), reducing agents (e.g., LiAlH4), and amines.

Scientific Research Applications

Benzyl 2-oxo-2H-chromene-3-carboxylate finds applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: It may serve as a fluorescent probe or bioconjugate.

    Medicine: Research into its potential pharmacological properties is ongoing.

    Industry: Its derivatives could be used in materials science or drug development.

Mechanism of Action

The exact mechanism of action remains an active area of investigation. its structural features suggest potential interactions with cellular targets, possibly affecting signaling pathways or enzyme activity.

Properties

CAS No.

324065-51-2

Molecular Formula

C17H12O4

Molecular Weight

280.27 g/mol

IUPAC Name

benzyl 2-oxochromene-3-carboxylate

InChI

InChI=1S/C17H12O4/c18-16(20-11-12-6-2-1-3-7-12)14-10-13-8-4-5-9-15(13)21-17(14)19/h1-10H,11H2

InChI Key

TWXSEJRQEDMZKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC3=CC=CC=C3OC2=O

Origin of Product

United States

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